5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride
Overview
Description
5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl3N4 and its molecular weight is 271.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at synaptic clefts, allowing it to be recycled
Mode of Action
If it acts similarly to the related compound mentioned above, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing both the level and duration of action of this neurotransmitter .
Biochemical Pathways
The specific biochemical pathways affected by 5-Chloro-4-(piperazin-1-yl)pyrimidine Dihydrochloride are not detailed in the search results. If it inhibits acetylcholinesterase like its related compound, it would affect cholinergic neurotransmission. This could potentially impact various physiological processes, including muscle function, memory, and other cognitive functions .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could potentially increase acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . This could have various effects depending on the specific neural pathways involved.
Properties
IUPAC Name |
5-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.2ClH/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYVMHBKLMTYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=C2Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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